Fmoc-Dap(Alloc)-OH

概要

説明

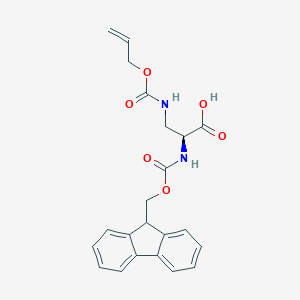

Fmoc-Dap(Alloc)-OH, also known as 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid with allyloxycarbonyl protection, is a derivative of the amino acid diaminopropionic acid. This compound is widely used in peptide synthesis due to its unique protective groups that facilitate the selective deprotection and coupling of amino acids.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap(Alloc)-OH typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the alpha-amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the protection of the side-chain amino group with the allyloxycarbonyl (Alloc) group. The reaction conditions often involve the use of base catalysts such as diisopropylethylamine (DIPEA) and coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of the compound by attaching the amino acid to a solid resin support, followed by sequential addition and deprotection of the protective groups .

化学反応の分析

Deprotection Reactions

Fmoc-Dap(Alloc)-OH undergoes sequential deprotection to enable selective peptide elongation and side-chain modifications.

Fmoc Group Removal

- Reagent : 20–30% piperidine in DMF (v/v) .

- Conditions : Room temperature, 2 × 5-minute treatments.

- Mechanism : Base-induced β-elimination cleaves the fluorenylmethyloxycarbonyl group, yielding a free α-amino group .

Alloc Group Removal

- Reagent : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with phenylsilane or morpholine as a scavenger .

- Conditions : Anhydrous DCM, 1–2 hours under nitrogen .

- Mechanism : Palladium-mediated allyl transfer releases CO₂ and allyl intermediates, unmasking the β-amino group .

Comparison of Deprotection Conditions

| Protecting Group | Reagent | Time | Solvent | Reference |

|---|---|---|---|---|

| Fmoc | Piperidine (20%) | 2 × 5 min | DMF | |

| Alloc | Pd(PPh₃)₄ + morpholine | 1–2 hours | DCM |

Coupling Reactions

The compound participates in peptide bond formation via carbodiimide or phosphonium activators.

Common Coupling Reagents

- HCTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium): Used with DIPEA for efficient activation .

- PyBOP/HOBt : Phosphonium-based reagent for sterically hindered residues .

- DIC/Oxyma : Minimizes racemization in sensitive sequences .

Typical Coupling Protocol

- Activation : this compound (4 equiv) + HCTU (4 equiv) + DIPEA (10 equiv) in DMF/DCM (1:1) .

- Reaction Time : 30–60 minutes at room temperature .

- Yield : >95% coupling efficiency, verified by Kaiser test or HPLC .

Orthogonal Deprotection Strategies

The Fmoc/Alloc combination enables sequential side-chain and backbone modifications:

- Selective Alloc Removal : Pd(0)-catalyzed deprotection permits on-resin cyclization or bioconjugation without affecting Fmoc .

- Post-Synthesis Modifications : Exposed β-amino groups are functionalized with fluorescent tags, PEG linkers, or cross-linking agents .

Antimicrobial Peptides

- Application : this compound was used to synthesize analogs of κ-opioid receptor ligands. Double couplings with PyBOP/HOBt prevented deletions, achieving >90% purity post-HPLC .

- Result : Peptides exhibited sub-micromolar activity against Gram-negative pathogens .

Bicyclic Peptides

- Protocol : Alloc deprotection followed by TBMB (1,3,5-tris(bromomethyl)benzene) cyclization produced constrained architectures .

- Outcome : Enhanced proteolytic stability and receptor binding affinity .

Stability and Handling

科学的研究の応用

Synthesis Overview

The synthesis of Fmoc-Dap(Alloc)-OH involves several key steps:

- Protection of the Alpha-Amino Group : The alpha-amino group is protected using Fmoc chloride in the presence of a base (e.g., sodium carbonate).

- Protection of the Side-Chain Amino Group : The side-chain amino group is protected with Alloc using allyl chloroformate.

- Purification : The product is purified via recrystallization or chromatography.

Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce 2,3-diaminopropionic acid residues into peptides. The orthogonal protecting groups facilitate the sequential coupling of amino acids without interference.

| Application | Description |

|---|---|

| Peptide Bond Formation | Enables selective reactions at the carboxyl group while protecting amines. |

| Functional Modifications | Allows introduction of various functional groups for tailored peptide properties. |

Protein Engineering

This compound is essential in synthesizing modified peptides and proteins for studying protein structure and function. Peptides containing Dap residues can be designed to probe protein interactions and binding sites.

Drug Development

Peptides synthesized from this compound are investigated for therapeutic properties, including:

- Antimicrobial Activity : Certain peptides exhibit strong activity against various bacteria, disrupting cell membranes.

- Anticancer Properties : Peptides have shown cytotoxic effects on cancer cell lines by inducing apoptosis through specific receptor interactions.

Case Studies

-

Anticancer Activity

- A study demonstrated that peptides incorporating 2,3-diaminopropionic acid residues showed significant cytotoxic effects against various cancer cell lines. These peptides were able to induce apoptosis through specific receptor interactions, showcasing their potential as anticancer agents.

-

Antimicrobial Properties

- Research indicated that certain peptides synthesized from this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell membranes, leading to cell lysis.

作用機序

The mechanism of action of Fmoc-Dap(Alloc)-OH involves the selective protection and deprotection of amino groups. The Fmoc group provides temporary protection to the alpha-amino group, allowing for selective reactions at the side-chain amino group. The Alloc group protects the side-chain amino group until it is selectively removed using palladium catalysts. This selective protection and deprotection mechanism enables the precise synthesis of complex peptides .

類似化合物との比較

Similar Compounds

Fmoc-Dab(Alloc)-OH: 9-fluorenylmethyloxycarbonyl-2,4-diaminobutyric acid with allyloxycarbonyl protection.

Fmoc-Orn(Alloc)-OH: 9-fluorenylmethyloxycarbonyl-ornithine with allyloxycarbonyl protection.

Uniqueness

Fmoc-Dap(Alloc)-OH is unique due to its specific protective groups that allow for selective deprotection and coupling. Compared to similar compounds like Fmoc-Dab(Alloc)-OH and Fmoc-Orn(Alloc)-OH, this compound offers a distinct advantage in the synthesis of peptides with specific side-chain functionalities .

生物活性

Fmoc-Dap(Alloc)-OH, or N-(9-fluorenylmethoxycarbonyl)-N-(allyloxycarbonyl)-L-diaminopropionic acid, is a significant compound in peptide synthesis, primarily due to its unique protective groups and the biological activities of the peptides it helps produce. This article delves into the biological activity associated with this compound, focusing on its role in peptide synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the empirical formula and a molecular weight of 410.42 g/mol. The compound features two protective groups:

- Fmoc (Fluorenylmethoxycarbonyl) : Protects the N-terminus.

- Alloc (Allyloxycarbonyl) : Protects the side chain's secondary amine.

These protecting groups allow for selective deprotection during peptide synthesis, facilitating the sequential coupling of amino acids without interference from other functional groups .

Role in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The dual protection strategy enables researchers to introduce various functional groups onto the Dap residue after selectively removing the Alloc group under mild conditions. This versatility allows for the exploration of peptide modifications that can significantly affect their biological activity .

Synthesis Process

The synthesis of this compound typically involves:

- Attachment to Resin : The compound is attached to a solid support resin using catalysts like CsI.

- Deprotection : The Fmoc group is removed using basic conditions (e.g., piperidine in DMF).

- Coupling : Subsequent amino acids are coupled under standard conditions.

- Final Cleavage : The peptide is cleaved from the resin, yielding a functionalized peptide ready for biological testing .

Biological Activity and Applications

The biological activity of peptides synthesized using this compound largely depends on their sequence and structure. Notable areas of interest include:

- Antimicrobial Properties : Research indicates that peptides containing Dap residues exhibit potential antimicrobial activity, making them candidates for developing new antibiotics .

- Protein-Protein Interactions : this compound can be used to create peptides that probe protein binding sites, aiding in understanding cellular mechanisms and interactions .

- Therapeutic Applications : Peptides derived from this compound have been studied for their roles in modulating various biological pathways, including those involved in cancer and inflammation .

Case Studies and Research Findings

Several studies highlight the utility of this compound in developing biologically active peptides:

- Integrin Inhibition : A study demonstrated that peptides synthesized with this compound could inhibit integrin α2β1, showcasing its potential in targeting cell adhesion processes critical in cancer metastasis .

- Antibacterial Activity : Another investigation assessed bicyclic constructs derived from this compound against Gram-negative bacteria, revealing promising antibacterial properties linked to specific amino acid substitutions .

- Chemoenzymatic Synthesis : Research on a convergent chemoenzymatic route highlighted how this compound facilitated the preparation of complex cyclic peptides with enhanced biological activities, emphasizing its role in modern peptide chemistry .

Comparative Analysis with Similar Compounds

To understand the unique advantages of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-Dap-OH | Lacks Alloc protection | Simpler structure; standard peptide synthesis. |

| Fmoc-Lys-OH | Contains lysine | Used for synthesizing cationic peptides. |

| Alloc-Dap-OH | Lacks Fmoc protection | Useful for specific coupling reactions without Fmoc interference. |

| Boc-Dap-OH | Uses Boc instead of Fmoc | Different deprotection conditions; less common than Fmoc derivatives. |

This compound stands out due to its dual protection strategy, allowing for versatile synthetic pathways that enhance biological activity through tailored modifications .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVGCCAXXFLGIU-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373241 | |

| Record name | Fmoc-Dap(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188970-92-5 | |

| Record name | Fmoc-Dap(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。